molecular formula C23H24N4O3S B2426022 2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one CAS No. 2034326-12-8

2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one

Cat. No. B2426022
CAS RN: 2034326-12-8
M. Wt: 436.53
InChI Key: UFBWSIZHRBWINO-UHFFFAOYSA-N
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Description

The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a fused two-ring system, consisting of a benzene ring and a quinazoline ring. They are often used as scaffolds in pharmaceutical and medicinal chemistry due to their potential to act as antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV, and other biologically active agents .

Scientific Research Applications

Thermo-Physical Properties of Related Compounds

Studies have been conducted on the thermo-physical characterization of compounds with structural similarities, specifically oxadiazole derivatives. These studies focus on understanding how structural modifications affect various physical and thermodynamic parameters, such as density, viscosity, ultrasonic sound velocity, Gibbs energy of activation, enthalpy of activation, and entropy of activation in different solvents like chloroform and N,N-dimethylformamide (DMF) (Godhani et al., 2013).

Antimicrobial Activities

Compounds with 1,2,4-triazole and 1,3,4-oxadiazole moieties have been synthesized and screened for their antimicrobial activities against various microorganisms. Some derivatives have shown good to moderate activities, indicating the potential for developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer and Anticonvulsant Activities

Synthetic efforts have also led to the development of thioxoquinazolinone derivatives studied for their anticonvulsant and antimicrobial activities. Some of these compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, while others displayed potent anticonvulsant activity, highlighting the diverse therapeutic potential of these chemical frameworks (Rajasekaran et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some quinazolinone derivatives have been found to inhibit certain enzymes, block receptors, or interact with DNA .

Future Directions

Quinazolinones and their derivatives are a rich field for future research, given their wide range of biological activities. Future studies could explore the synthesis of new derivatives, investigate their mechanisms of action, and evaluate their potential as therapeutic agents .

properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-3-4-7-14-27-22(28)18-8-5-6-9-19(18)24-23(27)31-15-20-25-21(26-30-20)16-10-12-17(29-2)13-11-16/h5-6,8-13H,3-4,7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBWSIZHRBWINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one

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